Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C11H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate typically involves the reaction of 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-acetylpyrrolidine-2-carboxylate: Lacks the dimethyl substitution, resulting in different chemical properties.
Methyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
1-Acetyl-5,5-dimethylpyrrolidine-2-carboxylic acid: The carboxylic acid form of the compound.
Properties
CAS No. |
1333222-18-6 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-15-10(14)9-6-7-11(3,4)12(9)8(2)13/h9H,5-7H2,1-4H3 |
InChI Key |
BDEXMBDFQJSQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(N1C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.